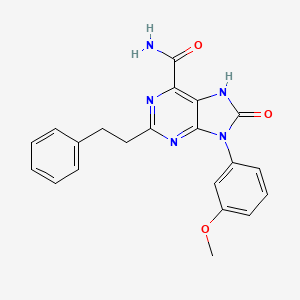![molecular formula C17H16ClN3O3 B2622305 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide CAS No. 1356633-43-6](/img/structure/B2622305.png)
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means that it specifically activates the A1 adenosine receptor in cells. This receptor is involved in several physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release.
作用机制
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide exerts its effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor located on the surface of cells. Activation of this receptor leads to a series of intracellular signaling events that ultimately result in the physiological effects observed with 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide treatment.
Biochemical and Physiological Effects:
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in animal models. These include reduction in heart rate, blood pressure, and neurotransmitter release. Additionally, 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide in scientific research is its high selectivity for the A1 adenosine receptor. This allows researchers to specifically target this receptor and study its effects in isolation. However, one limitation of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several potential future directions for research on 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide, and to determine whether it may have potential applications in the treatment of inflammatory and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide and its effects on intracellular signaling pathways.
合成方法
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide can be synthesized using various methods, including reaction of 2-cyclopropylcarbamoyl-4-methoxybenzoic acid with 6-chloronicotinoyl chloride, followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce a pure and stable form of 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide for further research.
科学研究应用
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the regulation of cardiovascular function. Studies have shown that 6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide can reduce blood pressure and heart rate in animal models, suggesting that it may have potential therapeutic applications in the treatment of cardiovascular diseases.
属性
IUPAC Name |
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-24-12-5-6-14(13(8-12)17(23)20-11-3-4-11)21-16(22)10-2-7-15(18)19-9-10/h2,5-9,11H,3-4H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAUDFUDBVHDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

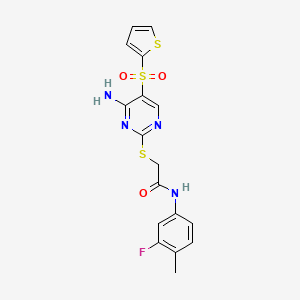
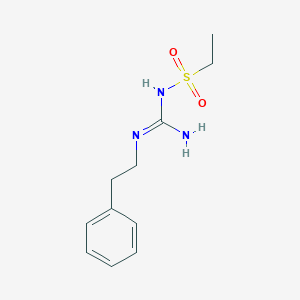
![Methyl 2-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2622228.png)
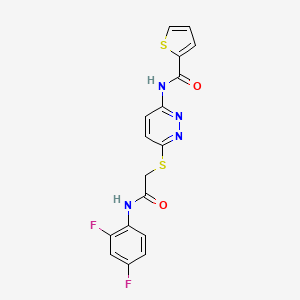
![3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2622231.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2622232.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622236.png)
![methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2622238.png)

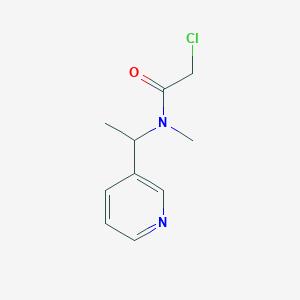
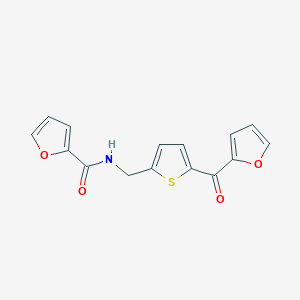
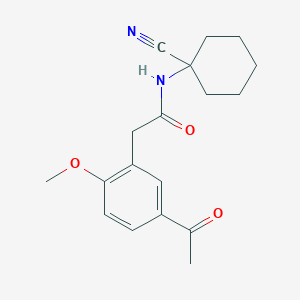
![5-(methoxymethyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2622244.png)
